molecular formula C25H27N5O3S B2745038 N-(3-acetylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide CAS No. 1115867-11-2

N-(3-acetylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide

Cat. No.: B2745038
CAS No.: 1115867-11-2
M. Wt: 477.58
InChI Key: LZCZRDZCIVKJEJ-UHFFFAOYSA-N
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Description

This compound belongs to the acetamide class, featuring a pyrazine core substituted with a 4-(2-methoxyphenyl)piperazine moiety and a sulfanylacetamide linkage to an N-(3-acetylphenyl) group. Its synthesis likely involves S-alkylation or coupling reactions, as seen in structurally analogous compounds .

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3S/c1-18(31)19-6-5-7-20(16-19)28-23(32)17-34-25-24(26-10-11-27-25)30-14-12-29(13-15-30)21-8-3-4-9-22(21)33-2/h3-11,16H,12-15,17H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCZRDZCIVKJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological mechanisms, and pharmacological effects of this compound, supported by data tables and relevant case studies.

The compound's molecular formula is C25H27N5O3SC_{25}H_{27}N_5O_3S, with a molecular weight of 477.58 g/mol. Its structure includes functional groups that are known to interact with various biological targets, particularly in the central nervous system and cancer therapy.

PropertyValue
Molecular FormulaC25H27N5O3S
Molecular Weight477.58 g/mol
LogP3.5199
Polar Surface Area69.145 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound involves multiple steps, including the formation of the acetylphenyl intermediate and the introduction of the piperazine and pyrazine moieties. Typical synthetic routes might include:

  • Formation of Acetylphenyl Intermediate : Reacting 3-acetylphenol with appropriate reagents.
  • Piperazine Derivative Formation : Introducing the methoxyphenyl group to piperazine through nucleophilic substitution.
  • Thioacetamide Core Assembly : Coupling the intermediates under specific conditions, often requiring a base and solvent.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing similar structural motifs were tested against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, showing IC50 values indicating potent activity:

CompoundCancer Cell LineIC50 (μM)
Example Compound AHCT-1166.2
Example Compound BT47D27.3

These findings suggest that the presence of specific functional groups contributes to the anticancer activity of such compounds.

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Modulation of Receptor Activity : Interaction with neurotransmitter receptors could influence pathways related to neuroprotection and anti-cancer effects.

Study 1: Antimicrobial Activity

A study evaluating the antimicrobial properties of related compounds found that those with similar structural characteristics exhibited significant activity against various bacterial strains, including Pseudomonas aeruginosa. The results indicated that modifications in the molecular structure could enhance antibacterial efficacy.

Study 2: Neuroprotective Effects

Another investigation focused on neuroprotective effects demonstrated that compounds with piperazine derivatives displayed potential in mitigating neurodegeneration in models of Alzheimer's disease by inhibiting acetylcholinesterase (AChE).

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Core Structure Piperazine Substituent Bioactivity Synthesis Yield/Route
Target Compound Pyrazine-sulfanylacetamide 2-Methoxyphenyl Not reported Likely S-alkylation
Compound 9b Pyridine-acetamide 4-Chloro-3-(trifluoromethyl)benzoyl Undisclosed 26% via coupling reaction
Benzothiazole-Piperazine Derivative Benzothiazole-acetamide Pyridine-2-carbonyl Anticancer (hypothesized) Substitution in acetonitrile
Anti-Exudative Acetamide Triazole-sulfanylacetamide None Anti-inflammatory Not specified

Research Implications and Gaps

  • Structural Insights : The target compound’s pyrazine-piperazine scaffold combines features of electron-rich aromatics and flexible acetamide linkers, which may enhance blood-brain barrier penetration compared to pyridine-based analogues .
  • Biological Potential: While anti-exudative and anticancer activities are reported for related sulfanylacetamides , the target compound’s pharmacological profile remains unexplored.
  • Synthetic Optimization : The 26% yield for Compound 9b suggests room for improving the efficiency of piperazine-acetamide coupling reactions, which could benefit the synthesis of the target compound.

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